molecular formula C17H27N5O2 B2743693 7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 851937-40-1

7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B2743693
CAS No.: 851937-40-1
M. Wt: 333.436
InChI Key: ZBYYYLVLGXCXBJ-UHFFFAOYSA-N
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Description

7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione is a complex chemical compound with a unique structure that includes a piperidine moiety and a purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by its attachment to the purine core through a series of nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, bases like sodium hydride, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit various biological activities.

    Purine Derivatives: Compounds such as caffeine and theobromine share the purine core and are known for their stimulant effects.

Uniqueness

7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione is unique due to its combined piperidine and purine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-5-12-9-7-8-10-21(12)11-13-18-15-14(22(13)6-2)16(23)20(4)17(24)19(15)3/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYYYLVLGXCXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=NC3=C(N2CC)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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